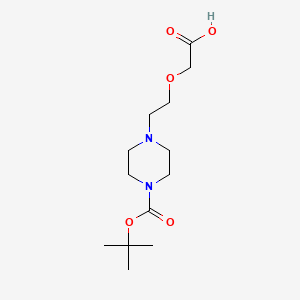
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and an ethoxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Ethoxyacetic Acid Moiety: The final step involves the reaction of the tert-butoxycarbonyl-protected piperazine with ethyl bromoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, suggesting potential effects on the central nervous system. The tert-butoxycarbonyl group may also influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.
相似化合物的比较
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Comparison:
- 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is unique due to the presence of the ethoxyacetic acid moiety, which imparts distinct chemical and physical properties.
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate lack the ethoxyacetic acid moiety, resulting in different reactivity and potential applications.
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid contains a pyrazole ring, which may confer additional biological activity compared to the piperazine derivatives.
生物活性
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid, also known as Boc-piperazine acetic acid, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- CAS Number : 156478-71-6
- Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-acetic acid moiety.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety is known to enhance solubility and bioavailability, which are critical for drug efficacy.
Pharmacological Profiles
Research indicates that compounds containing the piperazine structure often exhibit:
- Antimicrobial Activity : Some studies have reported that derivatives of piperazine demonstrate significant antimicrobial properties against various bacterial strains.
- CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitrypanosomal Activity : A study highlighted the compound's potential against Trypanosoma brucei, showing a significant reduction in parasitemia in animal models. The compound's structural modifications improved its aqueous solubility and potency, making it a candidate for further development as an anti-HAT (human African trypanosomiasis) drug .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of piperazine derivatives, including this compound. The compound exhibited effective inhibition against a range of bacterial strains, suggesting its utility in treating bacterial infections .
- CNS Effects : Research into the neuropharmacological properties revealed that the compound could exert anxiolytic effects in rodent models, indicating its potential application in treating anxiety disorders .
属性
分子式 |
C13H24N2O5 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17) |
InChI 键 |
UYIFHWGGLAYCLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















